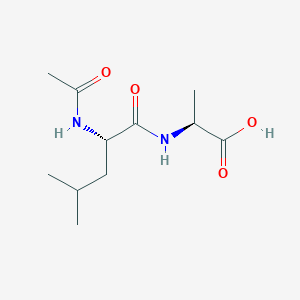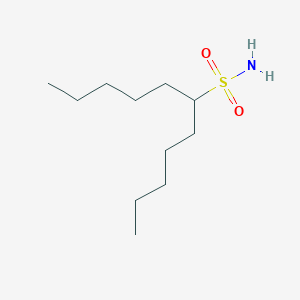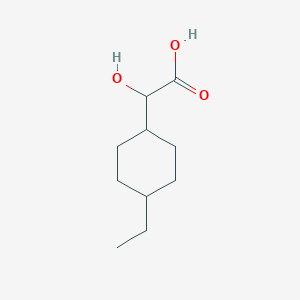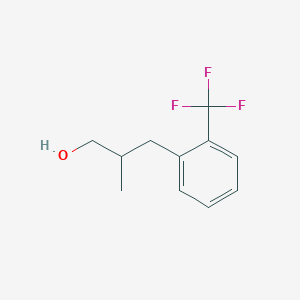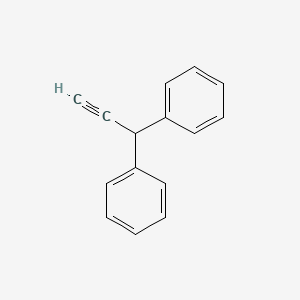![molecular formula C16H15FN2O5 B13576339 (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate](/img/structure/B13576339.png)
(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorinated phenyl group, a hydroxyethylamino group, and a nitrobenzoate moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Fluorination: Substitution of a hydrogen atom on the phenyl ring with a fluorine atom.
Amination: Introduction of the hydroxyethylamino group through nucleophilic substitution.
Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry
In chemistry, (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems and developing new biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and specialty chemicals.
作用机制
The mechanism by which (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The fluorinated phenyl group and nitrobenzoate moiety can interact with enzymes or receptors, altering their activity. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their function and stability.
相似化合物的比较
Similar Compounds
- (3-Chlorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
- (3-Bromophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
- (3-Methylphenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate
Uniqueness
Compared to similar compounds, (3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets, making it a valuable molecule for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H15FN2O5 |
|---|---|
分子量 |
334.30 g/mol |
IUPAC 名称 |
(3-fluorophenyl)methyl 2-(2-hydroxyethylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C16H15FN2O5/c17-12-3-1-2-11(8-12)10-24-16(21)14-9-13(19(22)23)4-5-15(14)18-6-7-20/h1-5,8-9,18,20H,6-7,10H2 |
InChI 键 |
AKOLKGIEYFHHHZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
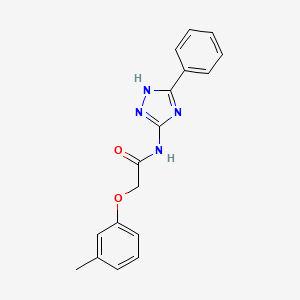
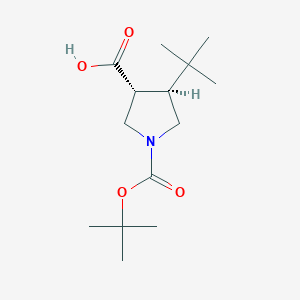
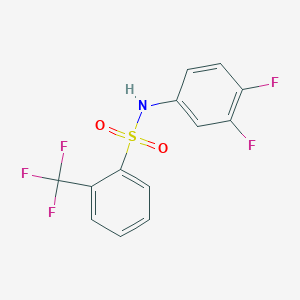
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
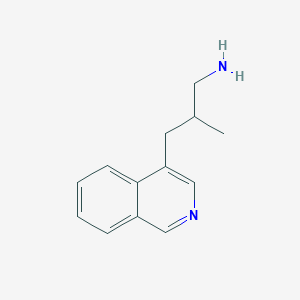

![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)
